molecular formula C22H18N2O6S B2700374 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1421531-07-8

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2700374
CAS No.: 1421531-07-8
M. Wt: 438.45
InChI Key: MDYUQSHNVFKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 1421531-07-8) is a synthetic chemical compound with a molecular formula of C22H18N2O6S and a molecular weight of 438.45 g/mol . This complex molecule is built from a coumarin core, a privileged structure in medicinal chemistry, which is linked to a 4-methoxybenzothiazole unit via an azetidine ring . Both the coumarin and benzothiazole scaffolds are associated with a wide spectrum of biological activities. Benzothiazole derivatives, in particular, have been extensively researched for their multifunctional profiles, demonstrating antioxidant, antimicrobial, and antiproliferative properties in scientific studies . The specific research applications and mechanism of action for this compound are areas of active investigation, given the known bioactivity of its constituent parts. Researchers are exploring its potential in various biochemical and pharmacological contexts. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-27-15-6-4-8-17-18(15)23-22(31-17)24-10-13(11-24)29-20(25)14-9-12-5-3-7-16(28-2)19(12)30-21(14)26/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYUQSHNVFKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazole and chromene intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The chromene component can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound’s uniqueness lies in its fusion of benzothiazole, azetidine, and coumarin. Below is a detailed comparison with analogous molecules:

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Bioactive Features
Target Compound Benzothiazole + Azetidine + Coumarin 4-OCH₃ (benzothiazole), 8-OCH₃ (coumarin) Potential dual activity (antimicrobial + kinase inhibition)
N-(4-(8-Methoxycoumarin)thiazol-2-yl) Amides Thiazole + Coumarin Variable amide groups Bio-evaluated for unspecified biological activity
Methyl 4-Hydroxy-2,2-Dioxo-Benzothiazine-3-Carboxylate Benzothiazine 4-OH, 2,2-dioxo Synthetic challenges due to isomer formation
Methyl 4-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate Coumarin 4-OH, 3-COOCH₃ Fluorescence and potential biosensor applications

Physicochemical and Spectroscopic Properties

  • NMR Analysis : highlights how NMR chemical shifts (e.g., δ 6.8–8.2 ppm for coumarin protons) can differentiate substituent positions in similar compounds. The target compound’s 8-methoxy group would induce distinct deshielding effects compared to 4-methoxy analogs .

Research Findings and Implications

  • Synthetic Feasibility : Benzothiazole derivatives (e.g., ) are harder to functionalize than thiazole analogs () due to steric and electronic factors. The azetidine ring in the target compound may further complicate purification .
  • Lumping Strategy Relevance () : The compound’s hybrid structure aligns with the "lumping" concept, where combined pharmacophores may enhance efficacy or reduce side effects compared to individual components .

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound belongs to a class of azetidine derivatives that have shown significant potential in medicinal chemistry, particularly due to their diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is C22H20N6O4SC_{22}H_{20}N_{6}O_{4}S with a molecular weight of approximately 496.6 g/mol. The structural features include:

Feature Description
IUPAC Name This compound
Molecular Weight 496.6 g/mol
Functional Groups Methoxy, benzothiazole, azetidine, chromene

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of intermediates such as benzothiazole and chromene derivatives. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and potential mechanisms of action involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research indicates that it could inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), leading to reduced inflammation in various models.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MDA-MB-468). The results showed an IC50 value of approximately 12 µM, indicating significant potency against these cells. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting robust antibacterial activity.

The biological activities of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
  • Cellular Uptake : Its structural features facilitate cellular uptake, allowing it to exert effects within target cells effectively.
  • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways related to growth and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.